molecular formula C15H12N2O2S B2458989 N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)furan-3-carboxamide CAS No. 2034448-92-3

N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)furan-3-carboxamide

Cat. No.: B2458989
CAS No.: 2034448-92-3
M. Wt: 284.33
InChI Key: JGCDBYJAMUSCCJ-UHFFFAOYSA-N
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Description

The compound “N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)furan-3-carboxamide” is a complex organic molecule that contains several interesting functional groups, including a thiophene, a pyridine, a furan, and a carboxamide group. These groups are common in many biologically active compounds and materials with interesting properties .


Molecular Structure Analysis

The molecular structure of this compound would be expected to be planar due to the conjugated system of the pyridine, thiophene, and furan rings. The presence of the nitrogen in the pyridine ring and the oxygen in the furan ring could result in interesting electronic properties .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, particularly at the carboxamide group. For example, it could undergo hydrolysis to form a carboxylic acid and an amine .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, it would likely be a solid at room temperature, and its solubility would depend on the polarity of the solvent .

Scientific Research Applications

Antiprotozoal Applications

Research by Ismail et al. (2004) on related compounds has shown significant promise in the field of antiprotozoal agents. For instance, they synthesized a compound that demonstrated strong DNA affinities and exhibited in vitro IC50 values of 63 nM or less against T. b. rhodesiense, with two compounds showing values of 6 nM and 1 nM. Moreover, these compounds also showed excellent in vivo activity in the trypanosomal STIB900 mouse model, indicating their potential in treating diseases caused by protozoa (Ismail et al., 2004).

Amplifiers of Phleomycin

Brown and Cowden (1982) explored the role of heterobicycles, including pyridinyl derivatives and furan analogs, as amplifiers of phleomycin against Escherichia coli. This work highlights the potential of these compounds in enhancing the efficacy of phleomycin, an antibiotic, thereby suggesting their utility in medical treatments (Brown & Cowden, 1982).

Synthesis and Properties

El’chaninov and Aleksandrov (2017) reported on the synthesis and properties of 2-(furan-2-yl)thiazolo[5,4-f]quinoline, providing valuable insights into the methodologies for creating compounds with potential biological activity. Their work involves novel synthesis techniques that could be applicable to the development of N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)furan-3-carboxamide (El’chaninov & Aleksandrov, 2017).

Antiproliferative Activity

Hung et al. (2014) synthesized and tested thieno[2,3-b]pyridines-2-carboxamides for their antiproliferative activity against the NCI-60 cell lines. Their research identified compounds with significant activity, especially against melanoma and breast cancer cell lines, showcasing the potential of such compounds in cancer treatment (Hung et al., 2014).

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety precautions. Without specific information, it’s difficult to comment on the exact safety and hazards associated with this compound .

Future Directions

Future research could involve studying the properties of this compound in more detail, including its potential biological activity. It could also involve exploring its potential uses in various applications, such as in the development of new materials or drugs .

Biochemical Analysis

Biochemical Properties

It is known that similar compounds have shown a wide range of biological activities, such as antiviral, anti-inflammatory, anticancer, and antioxidant activities . These compounds can interact with various enzymes, proteins, and other biomolecules, influencing biochemical reactions .

Cellular Effects

Similar compounds have shown promising cytotoxic effects against human breast cancer cells . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Similar compounds have shown to bind with high affinity to multiple receptors, which can lead to enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Similar compounds have shown to have long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

Similar compounds have shown to have varying effects at different dosages, including threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

Similar compounds have shown to interact with various enzymes or cofactors, and can have effects on metabolic flux or metabolite levels .

Transport and Distribution

Similar compounds have shown to interact with various transporters or binding proteins, and can have effects on its localization or accumulation .

Subcellular Localization

Similar compounds have shown to have specific targeting signals or post-translational modifications that direct them to specific compartments or organelles .

Properties

IUPAC Name

N-[(2-thiophen-3-ylpyridin-4-yl)methyl]furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2S/c18-15(12-2-5-19-9-12)17-8-11-1-4-16-14(7-11)13-3-6-20-10-13/h1-7,9-10H,8H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGCDBYJAMUSCCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1CNC(=O)C2=COC=C2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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